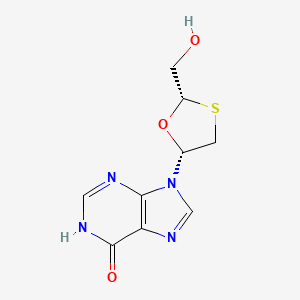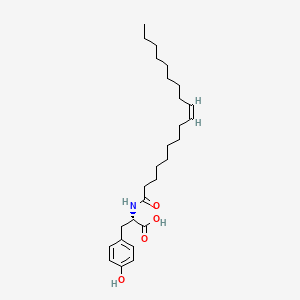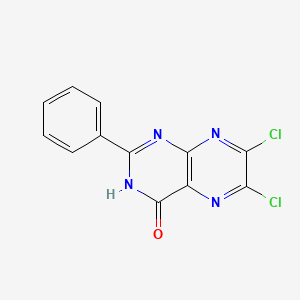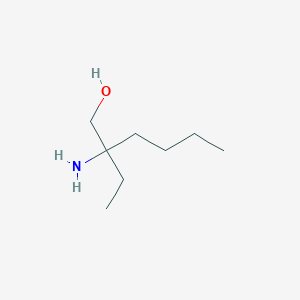
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a 1,3-oxathiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one typically involves multiple steps, starting with the preparation of the 1,3-oxathiolane ring. This can be achieved through the reaction of a suitable diol with a thiol under acidic conditions. The purine base is then introduced through a nucleophilic substitution reaction, where the hydroxyl group of the oxathiolane ring reacts with a halogenated purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, leading to the formation of dihydropurine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of various substituted purine derivatives.
科学研究应用
9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
9-(Trans-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one: Similar structure but different stereochemistry.
9-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-1H-purin-6(9H)-one: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The unique combination of the oxathiolane ring and the purine base in 9-(Cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-1H-purin-6(9H)-one provides distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
149819-61-4 |
|---|---|
分子式 |
C12H13FO |
分子量 |
0 |
同义词 |
9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)hypoxanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






